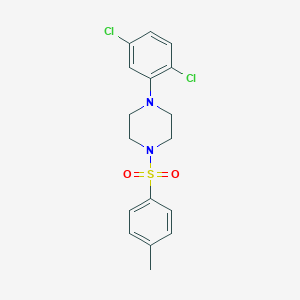

1-(2,5-Dichlorophenyl)-4-tosylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)-4-(4-methylphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O2S/c1-13-2-5-15(6-3-13)24(22,23)21-10-8-20(9-11-21)17-12-14(18)4-7-16(17)19/h2-7,12H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIDIGUZSLMJST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action Preclinical and Target Engagement of 1 2,5 Dichlorophenyl 4 Tosylpiperazine

Interactions with Biomolecules: Proteins and Nucleic Acids

No studies detailing the binding or interaction of 1-(2,5-Dichlorophenyl)-4-tosylpiperazine with specific proteins or nucleic acids have been published.

Cellular Pathway Modulation

Information regarding the effects of 1-(2,5-Dichlorophenyl)-4-tosylpiperazine on cellular pathways is not available.

Apoptosis Induction in Cancer Cells

There are no published reports demonstrating or investigating the ability of 1-(2,5-Dichlorophenyl)-4-tosylpiperazine to induce apoptosis in cancer cells.

Neurotransmitter Receptor Binding and Signal Transduction

The binding affinity and functional activity of 1-(2,5-Dichlorophenyl)-4-tosylpiperazine at various neurotransmitter receptors, and any subsequent effects on signal transduction, have not been characterized in the available literature.

Enzyme Active Site Interactions and Inhibition Mechanisms

There is no publicly available data on the interaction of 1-(2,5-Dichlorophenyl)-4-tosylpiperazine with enzyme active sites or any potential inhibitory activities.

Interference with Microtubule Assembly as an Anticancer Modality

No research has been published to indicate that 1-(2,5-Dichlorophenyl)-4-tosylpiperazine interferes with microtubule assembly or has been investigated for its potential as an anticancer agent via this mechanism.

Identification and Validation of Specific Biological Targets

The specific biological targets of 1-(2,5-Dichlorophenyl)-4-tosylpiperazine have not been identified or validated in any published preclinical studies.

Preclinical Profile of 1-(2,5-Dichlorophenyl)-4-tosylpiperazine: A Review of Target Engagement

The compound 1-(2,5-Dichlorophenyl)-4-tosylpiperazine belongs to the arylpiperazine class of molecules, a scaffold known for its diverse pharmacological activities. Preclinical research has explored its molecular mechanism of action and target engagement across various biological systems. This article details the available preclinical findings for this specific compound, focusing on its interactions with key receptors, enzymes, and kinases.

Arylpiperazine derivatives are widely recognized for their affinity for dopamine (B1211576) and serotonin (B10506) receptors, forming the basis of their application in neuroscience. However, specific binding affinity data (such as Ki or IC50 values) for 1-(2,5-Dichlorophenyl)-4-tosylpiperazine at dopamine D2 or various serotonin receptors are not detailed in the available scientific literature. While the general class of compounds is known to interact with these receptors, direct evidence for this specific molecule is not presently published.

Gamma-aminobutyric acid (GABA) receptors are the primary inhibitory neurotransmitter receptors in the central nervous system. Despite the investigation of various synthetic compounds for their modulatory effects on GABA receptors, there is no specific preclinical data available in published literature to confirm or quantify the interaction of 1-(2,5-Dichlorophenyl)-4-tosylpiperazine with any GABA receptor subtypes.

Research into a series of novel 1-tosyl piperazine (B1678402) dithiocarbamate (B8719985) acetamide (B32628) hybrids has identified potential inhibitory activity against bacterial tyrosinase from Bacillus subtilis NA2. Within these studies, various substitutions on the phenyl ring were explored to determine structure-activity relationships. nih.govnih.gov While a range of derivatives were synthesized and tested, demonstrating IC50 values from 6.88 to 34.8 µM, the specific 2,5-dichloro substituted analog, 1-(2,5-Dichlorophenyl)-4-tosylpiperazine, was not explicitly detailed among the compounds with reported inhibitory concentrations. nih.govnih.gov Therefore, its direct activity on Bacillus subtilis NA2 tyrosinase has not been quantified in the available literature.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, making it a significant target in oncology research. Numerous small molecules, including those with piperazine scaffolds, have been investigated as potential inhibitors. However, specific enzymatic assays or binding studies detailing the inhibitory activity (e.g., IC50) of 1-(2,5-Dichlorophenyl)-4-tosylpiperazine against VEGFR-2 tyrosine kinase are not present in the current body of scientific literature.

The cannabinoid CB1 receptor is a G-protein-coupled receptor involved in a wide array of physiological processes. The dichlorophenyl and tosylpiperazine moieties are found in various classes of CB1 receptor ligands. For instance, compounds containing a dichlorophenyl ring, such as SR141716A, are known to interact with an aromatic microdomain in the CB1 receptor. nih.gov Similarly, other tosylpiperazine-containing analogs have been evaluated for CB1 binding. nih.gov Nevertheless, direct experimental data quantifying the binding affinity (e.g., Ki) or functional activity of 1-(2,5-Dichlorophenyl)-4-tosylpiperazine at the CB1 receptor is not available in published research.

The enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7) is the final enzyme in the cholesterol biosynthesis pathway. Research has established that the dichlorophenyl piperazine moiety is a potent inhibitor of DHCR7. nih.gov Specifically, 1-(2,3-dichlorophenyl)piperazine (B491241) (2,3-DCPP), a common metabolite of certain antipsychotic drugs, shows significant inhibitory activity, leading to the accumulation of 7-dehydrocholesterol (7-DHC) in cell cultures at nanomolar concentrations. nih.govresearchgate.net This strong structure-activity relationship suggests that compounds containing the dichlorophenyl piperazine core, such as 1-(2,5-Dichlorophenyl)-4-tosylpiperazine, are likely to inhibit the DHCR7 enzyme. However, direct experimental validation and quantification of the inhibitory potency (e.g., IC50) for the 2,5-dichloro isomer with the 4-tosyl substitution have not been specifically reported in the scientific literature.

Structure Activity Relationship Sar Studies for 1 2,5 Dichlorophenyl 4 Tosylpiperazine Derivatives

Influence of Substituent Position and Electronic Effects on Biological Activity

The nature and position of substituents on the phenyl ring are paramount in determining the molecule's interaction with its biological target. These substituents exert their influence through a combination of electronic and steric effects. Electronic effects are broadly categorized as inductive effects, which are transmitted through sigma (σ) bonds, and resonance effects, which occur through the delocalization of pi (π) electrons. lasalle.edu

Role of Halogen and Methoxy (B1213986) Substituents on the Phenyl Ring

Halogen atoms are common substituents in drug design, and their effects are complex, involving both inductive and resonance contributions. lasalle.edu The position and type of halogen on the phenyl ring of piperazine (B1678402) derivatives can dramatically alter biological activity. researchgate.net

Halogen Type and Position: Studies on various phenylpiperazine derivatives have shown that the introduction of a fluorine atom, particularly at the 2-position of the benzene (B151609) ring, can increase activity. nih.gov In some cases, increasing the size of the halogen from chlorine to bromine and iodine (Cl < Br < I) enhances activity, though a plateau effect is sometimes observed where the chlorine derivative is most active. researchgate.net The position of substitution is critical; for instance, moving a bromine atom on the phenyl ring can lead to substantial increases or decreases in a compound's activity compared to the unsubstituted version. researchgate.net For dichlorophenyl moieties specifically, the substitution pattern (e.g., 2,3-dichloro vs. 3,4-dichloro) is crucial for determining target selectivity and activity. wikipedia.orgnih.gov The 3,4-dichlorophenyl substitution, for example, has been found to be very important for the cytotoxic effects of certain 1,2-benzothiazine derivatives. nih.gov

Methoxy Groups: A methoxy group (-OCH3) is typically considered an electron-donating group through resonance. lasalle.edu In some series of compounds, replacing a phenyl ring with a p-methoxy-substituted benzene ring has been shown to play a vital role in enhancing inhibitory activity against certain enzymes. mdpi.com However, the impact of methoxy substitution is not universally positive. In other instances, adding more effective electron-donating groups like methoxy did not lead to an improvement in inhibitory potency when compared to a simple methyl group. nih.gov The acceptability of an alkoxyphenyl group may require simultaneous structural changes elsewhere in the molecule to maintain efficacy. mdpi.com

Table 1: Effect of Halogen and Methoxy Substituents on Phenylpiperazine Activity This table is interactive. You can sort and filter the data.

| Substituent | Position | General Effect on Activity | Reference |

|---|---|---|---|

| Fluorine | 2-position | Increased acaricidal activity. | nih.gov |

| Chlorine | 3,4-positions | Important for cytotoxic effects in specific derivatives. | nih.gov |

| Halogens (general) | Any | Position is critical; can increase or decrease activity significantly. | researchgate.net |

| Halogens (general) | Any | Increasing size (Cl < Br < I) can increase activity, but a plateau is possible. | researchgate.net |

| Methoxy | para-position | Can enhance enzyme inhibitory activity in some contexts. | mdpi.com |

| Methoxy/Alkoxy | Any | May require other molecular modifications to be beneficial. | mdpi.com |

Impact of Electron-Donating and Electron-Withdrawing Functional Groups

The electronic properties of substituents, classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), significantly modulate the electron density of the phenyl ring, thereby affecting biological activity. mdpi.comrsc.org

Electron-Withdrawing Groups (EWGs): EWGs, such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3), pull electron density away from the aromatic ring. lasalle.edulibretexts.org This decrease in electron density can have a profound impact on receptor binding. For example, in a series of arylpiperazines, the presence of EWGs on the phenyl ring, particularly at the para-position, strongly reduced the compound's binding affinity for both 5-HT(1A) and D(2A) receptors. nih.gov Similarly, EWGs on a phenoxy ring have been shown to be important for the anticonvulsant activity of certain compounds, with their removal reducing the effect. science.gov In some molecular docking studies, EWGs like -NO2 or -CN were associated with a more noticeable increase in binding energy compared to less polar groups. mdpi.com

Electron-Donating Groups (EDGs): EDGs, such as methyl (-CH3) and hydroxyl (-OH), push electron density into the aromatic ring. lasalle.edu This increased nucleophilicity can alter interactions with biological targets. libretexts.org The introduction of an electron-donating para-methyl group to a fluorinated phenylcyclopropylamine derivative resulted in a compound that was approximately 100 times more potent as a copper-containing amine oxidase (CAO) inhibitor than its parent compound. nih.gov However, the effect is context-dependent, as further substitution with a stronger EDG like a methoxy group did not yield any further improvement in potency. nih.gov

Table 2: Influence of Electronic Group Type on Biological Activity This table is interactive. You can sort and filter the data.

| Group Type | Example Substituents | General Electronic Effect | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (EWG) | -NO2, -CN, -CF3 | Decrease electron density on the phenyl ring. | Often reduces binding to 5-HT1A/D2A receptors; can be key for other activities. | nih.govscience.gov |

| Electron-Donating (EDG) | -CH3, -OH, -OCH3 | Increase electron density on the phenyl ring. | Can significantly increase potency, but effects are context-dependent. | nih.gov |

Conformational Analysis and its Correlation with Pharmacological Efficacy

The three-dimensional shape, or conformation, of a molecule is crucial for its ability to fit into a receptor's binding site and elicit a pharmacological response. For phenylpiperazine derivatives, enantioselectivity—where one stereoisomer (enantiomer) is more active than the other—highlights the importance of a specific 3D arrangement. nih.gov For example, studies on certain 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives found that the S-(+) enantiomers possessed significantly stronger analgesic activity than their corresponding R-(-) enantiomers. nih.gov This demonstrates that the precise spatial orientation of the phenyl groups and other substituents relative to the piperazine scaffold is a key determinant of efficacy.

Molecular docking studies further confirm this, showing that active compounds adopt specific conformations to form key interactions, such as hydrogen bonds, with amino acid residues within their target's binding site. polyu.edu.hk The ability of a derivative to adopt the correct low-energy conformation for optimal binding is therefore directly correlated with its pharmacological efficacy.

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore is the essential ensemble of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger its response. nih.gov For piperazine-based ligands, pharmacophore models often include several key features: an aromatic ring for π-stacking or hydrophobic interactions, a basic nitrogen atom within the piperazine ring that can be protonated and form ionic bonds, and specific patterns of hydrogen bond acceptors and donors. researchgate.netnih.gov

For derivatives of 1-(2,5-Dichlorophenyl)-4-tosylpiperazine, the key pharmacophoric features would include:

The Dichlorophenyl Ring: This group is critical for molecular recognition, with the two chlorine atoms providing specific hydrophobic and potentially halogen-bonding interactions within the receptor pocket.

The Piperazine Scaffold: This acts as a central, conformationally constrained linker that correctly orients the other pharmacophoric elements. One of its nitrogen atoms is essential for connecting to the phenyl ring, while the other connects to the tosyl group. researchgate.net

Identifying these features through techniques like 3D structure-based pharmacophore modeling helps in the rational design of new, more potent, and selective compounds. nih.govarxiv.org

Computational Chemistry and in Silico Modeling in the Research of 1 2,5 Dichlorophenyl 4 Tosylpiperazine

Virtual Screening and De Novo Design Strategies for Hit Identification

Consequently, the generation of an article that strictly adheres to the provided outline and focuses exclusively on "1-(2,5-Dichlorophenyl)-4-tosylpiperazine" cannot be completed at this time due to the absence of specific research data in the public domain.

Future Directions and Therapeutic Development Potential of 1 2,5 Dichlorophenyl 4 Tosylpiperazine Analogues

Lead Compound Optimization Strategies

Lead optimization is a critical phase in drug discovery that aims to enhance the efficacy, selectivity, and pharmacokinetic properties of a promising lead compound. For analogues derived from a 1-(2,5-Dichlorophenyl)-4-tosylpiperazine scaffold, optimization strategies would involve a multifaceted approach combining chemical synthesis with computational design. nih.gov

Key strategies include:

Structure-Activity Relationship (SAR) Directed Optimization : This is a foundational strategy where systematic modifications are made to different parts of the molecule to understand their impact on biological activity. nih.gov For this scaffold, modifications would target the dichlorophenyl ring, the tosyl group, and the piperazine (B1678402) core itself. For instance, in a study of related sulfonylpiperazine analogs, the position of fluorine substitution on an attached phenylsulfonyl group was found to significantly affect selectivity for different nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. nih.gov An ortho-fluorophenyl substitution conferred selectivity for Hα4β2 nAChRs, while a para-fluorophenyl substitution showed no preference. nih.gov This highlights how subtle atomic changes can fine-tune the pharmacological profile.

Functional Group Manipulation : Direct chemical alteration of functional groups can improve a compound's drug-like properties. nih.gov For the 1-(2,5-Dichlorophenyl)-4-tosylpiperazine structure, this could involve replacing the tosyl group with other sulfonyl groups or bioisosteric replacements to modulate potency and selectivity. Similarly, altering the substitution pattern on the dichlorophenyl ring could enhance target binding or reduce off-target effects.

An extensive SAR study is crucial for guiding these optimization efforts, revealing the key chemical features necessary for potent and selective inhibition of a specific biological target. nih.gov

Design and Synthesis of Selective and Potent Agents

The rational design and synthesis of novel analogues are paramount to developing potent and selective therapeutic agents. For derivatives of 1-(2,5-Dichlorophenyl)-4-tosylpiperazine, design strategies often focus on modifying the terminal aryl groups and incorporating various linkers to optimize interactions with the target protein.

In an effort to create selective ligands for the dopamine (B1211576) D3 receptor, a series of compounds featuring an aryl-substituted piperazine ring, a variable alkyl chain linker, and a terminal aryl amide were designed and synthesized. nih.gov This modular design allows for systematic exploration of how each component contributes to binding affinity and selectivity. The most potent analogue from that series demonstrated a 64-fold selectivity for the D3 receptor over the D2 receptor. nih.gov

The synthesis of such analogues typically involves multi-step reaction sequences. Common synthetic routes for arylpiperazine derivatives include:

Nucleophilic Substitution : Reacting a substituted piperazine with an appropriate aryl halide or other electrophilic partner. For example, the coupling of a piperazine fragment with a bromide-containing fragment in the presence of a base like sodium carbonate is a common method. nih.gov

Reductive Amination : Forming an intermediate by reacting a phenylpiperazine with an aldehyde, followed by reduction with an agent like sodium cyanoborohydride. mdpi.com

Microwave-Assisted Synthesis : Utilizing microwave irradiation to accelerate reactions, such as the addition of a sulfonyl chloride to an N-arylpiperazine derivative, often leading to shorter reaction times and improved yields. mdpi.com

The table below summarizes findings from a structure-activity relationship study on sulfonylpiperazine analogues, illustrating how specific substitutions influence receptor potency.

| Compound Modification | Target | Potency/Activity Noted | Reference |

|---|---|---|---|

| Substitution of pyrazole (B372694) moieties | nAChR subtypes | Loss of activity, suggesting more hydrophilic substitutions decrease binding. | nih.gov |

| Methoxybenzyl substitution on the amide portion | nAChR subtypes | Significant change in potency on both subtypes. | nih.gov |

| Ortho-fluorophenyl substitution on sulfonyl portion | Hα4β2 nAChRs | Associated with relative-selectivity for this subtype. | nih.gov |

| Para-fluorophenyl substitution on sulfonyl portion | Hα3β4 or Hα4β2 nAChRs | Showed no preference between subtypes. | nih.gov |

These examples demonstrate that the targeted design and synthesis of analogues, guided by SAR, can lead to the development of highly potent and selective agents. nih.govnih.gov

Exploration of Novel Piperazine-Based Scaffolds for Diverse Therapeutic Areas

The piperazine scaffold is exceptionally versatile, serving as a core structural element in drugs across numerous therapeutic classes. tandfonline.comresearchgate.net This versatility stems from the piperazine ring's ability to be readily modified at its two nitrogen atoms, allowing it to link different pharmacophores or serve as a flexible scaffold to which target-interacting groups can be attached. tandfonline.com The incorporation of a piperazine moiety has been shown to enhance aqueous solubility, cellular permeability, and protein-binding capacity—all critical properties for effective drug performance. researchgate.net

Analogues of 1-(2,5-Dichlorophenyl)-4-tosylpiperazine could be adapted for a wide range of diseases by modifying the core structure. The established pharmacological breadth of piperazine derivatives provides a roadmap for future exploration. Therapeutic areas where piperazine scaffolds have proven effective include:

Oncology : As anticancer agents. researchgate.net

Infectious Diseases : In the development of antibacterial, antiviral, and antifungal drugs. researchgate.net

Central Nervous System (CNS) Disorders : For creating antipsychotic, antidepressant, and anxiolytic medications. researchgate.net

Inflammatory Diseases : As anti-inflammatory agents. researchgate.net

Metabolic Disorders : In the design of antidiabetic drugs. researchgate.net

The chemical reactivity and conformational properties of piperazine make it an important tool for modulating both pharmacokinetic and pharmacodynamic properties, solidifying its status as a privileged structure in the design of new drugs for diverse therapeutic applications. nih.govresearchgate.net

Development of Multi-Targeting Pharmacological Agents

A growing strategy in modern drug discovery is the development of multi-target agents, which can modulate multiple biological targets simultaneously. This approach offers potential benefits over single-target drugs, including enhanced efficacy, a lower likelihood of drug resistance, and potentially fewer side effects. researchgate.netnih.gov The piperazine scaffold is exceptionally well-suited for the design of such multi-target ligands due to its ability to serve as a versatile linker for different pharmacophoric elements.

Several studies have successfully developed piperazine-based derivatives with multi-target activity. For example:

A series of novel benzoxazole-piperidine (piperazine) derivatives were optimized to combine high affinities for dopamine D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors, positioning them as promising candidates for multi-target antipsychotic treatments. nih.gov

N-substituted piperazine derivatives have been investigated as potential multi-target agents that act on both the histamine (B1213489) H3 receptor and multidrug resistance (MDR) efflux pumps, which could be valuable in developing novel anticancer molecules. nih.gov

In the context of diabetic nephropathy, a multi-target agent based on a pyridone derivative was designed to have anti-inflammatory and anti-fibrotic effects. nih.gov

The table below provides examples of multi-target agents built upon the piperazine scaffold.

| Compound Class | Biological Targets | Therapeutic Area | Reference |

|---|---|---|---|

| Benzoxazole-piperazine derivatives | Dopamine D2, Serotonin 5-HT1A, Serotonin 5-HT2A receptors | Antipsychotics | nih.gov |

| N-Substituted piperazine derivatives | Histamine H3 receptor, MDR efflux pumps (e.g., Pgp) | Oncology | nih.gov |

| (5-trifluoromethyl)-2(1H)-pyridone analogs | Multiple targets involved in oxidative stress, inflammation, and fibrosis | Diabetic Nephropathy | nih.gov |

By strategically modifying the 1-(2,5-Dichlorophenyl)-4-tosylpiperazine core, it is conceivable to design novel analogues that interact with multiple, disease-relevant targets, paving the way for innovative therapeutic approaches.

Q & A

Q. Advanced

-

Substituent Modification : Replace the 2,5-dichlorophenyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky groups to alter receptor binding. For example, analogs with 3-(trifluoromethyl)phenyl showed improved dopamine D3 receptor selectivity .

-

Tosyl Group Alternatives : Test sulfonamide derivatives (e.g., mesyl or nosyl groups) to modulate lipophilicity and bioavailability .

-

Data Table :

Substituent (R) Receptor Affinity (Ki, nM) Selectivity Ratio (D3/D2) 2,5-Dichloro 12.3 ± 1.2 (D3) 8.5 3-CF₃ 5.8 ± 0.9 (D3) 15.2 4-NO₂ 23.1 ± 2.1 (D3) 3.7

What computational strategies predict binding interactions with neurological targets?

Q. Advanced

- Molecular Docking : Use Schrödinger’s Glide or AutoDock Vina to model interactions with dopamine receptors. Focus on piperazine’s nitrogen atoms forming hydrogen bonds with Asp110 (D3) .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of the tosyl group in the receptor’s hydrophobic pocket .

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities and validate SAR trends .

How should researchers resolve contradictions in reported biological activities?

Q. Methodological

- Controlled Replication : Reproduce experiments using identical conditions (e.g., cell lines, assay buffers) .

- Meta-Analysis : Compare datasets for variables like enantiomeric purity (e.g., racemic vs. resolved forms) or solvent effects (DMSO vs. saline) .

- Orthogonal Assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (cAMP inhibition) .

What safety protocols are essential for handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to minimize inhalation of dust (H335) .

- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .

How can analytical inconsistencies in HPLC/GC-MS results be troubleshooted?

Q. Methodological

- Column Degradation : Replace aged C18 columns if peak broadening occurs.

- Sample Preparation : Ensure complete dissolution in methanol to avoid precipitation .

- Internal Standards : Spike with deuterated analogs (e.g., d₅-1-(4-chlorophenyl)piperazine) to correct for matrix effects .

What strategies optimize yield in large-scale synthesis?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.